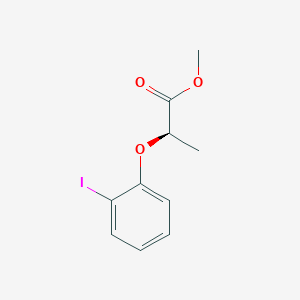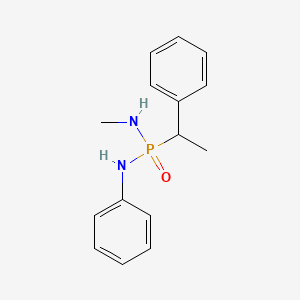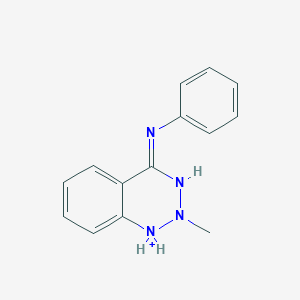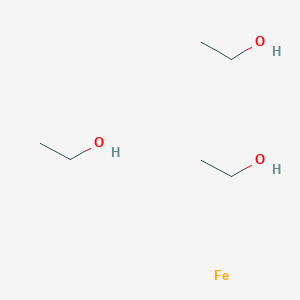![molecular formula C11H19N3O B12530454 Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl- CAS No. 652154-42-2](/img/structure/B12530454.png)
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- is a synthetic organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s structure includes a urea backbone with specific substituents that confer distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- typically involves the reaction of tert-butyl isocyanide with acetyl chloride in the presence of tetrahydrofuran (THF) as a solvent. The reaction proceeds through the formation of an intermediate, which is then reacted with 1,3-dimethylurea to yield the final product. The reaction conditions include:
Solvent: Tetrahydrofuran (THF)
Reagents: tert-Butyl isocyanide, acetyl chloride, 1,3-dimethylurea
Temperature: Room temperature
Reaction Time: Approximately 14 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents and products.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butylurea: Similar in structure but lacks the propynyl group.
N,N’-Dimethylurea: Similar urea backbone but different substituents.
N-tert-Butylurea: Contains the tert-butyl group but differs in other substituents
Uniqueness
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
652154-42-2 |
|---|---|
Molecular Formula |
C11H19N3O |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-(tert-butyliminomethyl)-1,3-dimethyl-3-prop-2-ynylurea |
InChI |
InChI=1S/C11H19N3O/c1-7-8-13(5)10(15)14(6)9-12-11(2,3)4/h1,9H,8H2,2-6H3 |
InChI Key |
MHDWNLLGROSAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=CN(C)C(=O)N(C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)
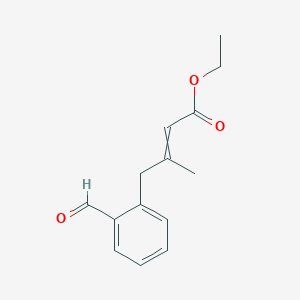
![({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid](/img/structure/B12530373.png)
![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)
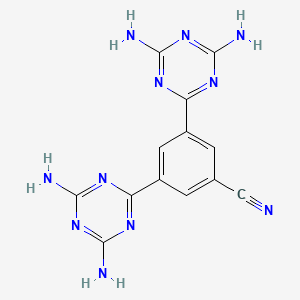
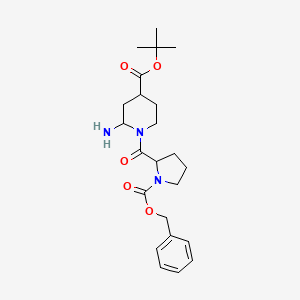
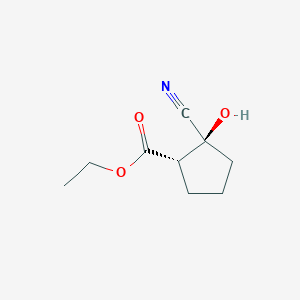
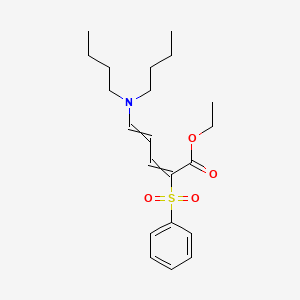
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)

